molecular formula C20H22ClNO4 B14676974 Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 39561-98-3

Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14676974
CAS No.: 39561-98-3
M. Wt: 375.8 g/mol
InChI Key: IUNHNUXLUKQDPO-UHFFFAOYSA-N
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Description

Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a 2-chlorophenyl group, a dihydropyridine ring, and ester functionalities. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known medication for hypertension and angina.

    Felodipine: Similar in structure and function, used to treat high blood pressure.

Uniqueness

Ethyl prop-2-en-1-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties. The presence of the 2-chlorophenyl group and the specific ester functionalities can influence its binding affinity and selectivity for molecular targets, potentially leading to unique therapeutic effects.

Properties

CAS No.

39561-98-3

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

3-O-ethyl 5-O-prop-2-enyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H22ClNO4/c1-5-11-26-20(24)17-13(4)22-12(3)16(19(23)25-6-2)18(17)14-9-7-8-10-15(14)21/h5,7-10,18,22H,1,6,11H2,2-4H3

InChI Key

IUNHNUXLUKQDPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC=C)C)C

Origin of Product

United States

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